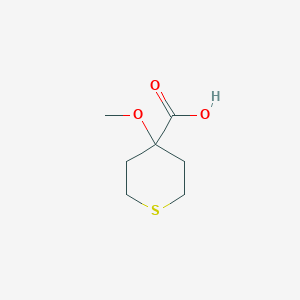

4-Methoxythiane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxythiane-4-carboxylic acid is a chemical compound that belongs to the class of thiane carboxylic acids. It has been studied extensively for its potential applications in scientific research.

科学的研究の応用

Oxidative Debenzylation and Protecting Group Strategy

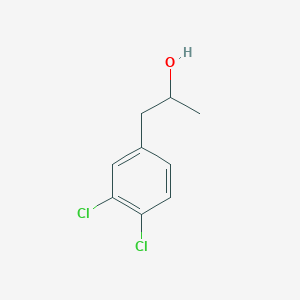

Research on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the utility of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. The esters derived from this alcohol and corresponding acids can be efficiently hydrolyzed by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in good yield, demonstrating compatibility with several functional groups that are sensitive to reductive debenzylation reactions. This approach offers a refined method for protecting carboxylic acids during synthesis, potentially applicable to derivatives of "4-Methoxythiane-4-carboxylic acid" (Yoo, Kim Hye, & Kyu, 1990).

Influence of Substituents on Acidity and Solution Properties

The study on altering the acidity and solution properties of bilirubin by introducing methoxy and methylthio substituents provides insights into how electronic effects of substituents can affect the acidity of carboxylic acids. This research is particularly relevant for understanding the chemical behavior of substituted carboxylic acids, possibly including "this compound," by illustrating how substituents can modulate acidity and solubility properties (Boiadjiev & Lightner, 1998).

Spontaneous Formation of Esters

The spontaneous formation of PMB esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate explores a novel esterification process where carboxylic acids are converted to corresponding esters without an acid catalyst. This method, characterized by excellent yields and compatibility with sterically hindered acids, offers insights into esterification techniques that could be relevant for manipulating "this compound" and related compounds (Shah, Russo, Howard, & Chisholm, 2014).

Applications in Antitumor Agents and Polymer Synthesis

Further applications are seen in the synthesis of novel antitumor agents and the development of new materials, such as the study on 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid derivatives. These compounds, synthesized via a method involving a dual role Pd(II) catalyst, underscore the potential pharmaceutical and material science applications of methoxy-substituted carboxylic acids (Mondal, Nogami, Asao, & Yamamoto, 2003).

作用機序

Target of Action

Mode of Action

It is known that similar compounds can act as inhibitors in radical polymerization monomers, such as acrylic monomers .

Biochemical Pathways

It is known that carboxylic acids, a group to which this compound belongs, are traditionally produced from fossil fuels and have significant applications in the chemical, pharmaceutical, food, and fuel industries . The catabolic and anabolic pathways involved in the metabolism of carboxylic acids are well-stud

特性

IUPAC Name |

4-methoxythiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-10-7(6(8)9)2-4-11-5-3-7/h2-5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAQYURQYSWCOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate](/img/structure/B2783073.png)

methanone](/img/structure/B2783076.png)

![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2783078.png)

![2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2783079.png)

![2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline](/img/structure/B2783082.png)

![2-cyclopentyl-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2783087.png)